1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-methoxypyridin-4-yl)ethan-1-one is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the second position, a methoxy group at the fifth position, and an ethanone group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one typically involves the chlorination of 5-methoxypyridine followed by acetylation. One common method includes the reaction of 5-methoxypyridine with thionyl chloride to introduce the chlorine atom at the second position. The resulting 2-chloro-5-methoxypyridine is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-methoxypyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Major Products Formed:
Nucleophilic Substitution: Formation of 1-(2-substituted-5-methoxypyridin-4-yl)ethan-1-one derivatives.
Oxidation: Formation of 1-(2-chloro-5-methoxypyridin-4-yl)ethanoic acid.
Reduction: Formation of 1-(2-chloro-5-methoxypyridin-4-yl)ethanol.
Scientific Research Applications
1-(2-Chloro-5-methoxypyridin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the chlorine and methoxy groups can enhance its binding affinity and selectivity towards target molecules .
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)ethan-1-one: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(2-Chloro-5-methylpyridin-4-yl)ethan-1-one: Contains a methyl group instead of a methoxy group, influencing its electronic properties and steric hindrance.
1-(2-Chloro-3-methoxypyridin-4-yl)ethan-1-one: The position of the methoxy group is different, which can alter its chemical behavior and biological activity.
Uniqueness: 1-(2-Chloro-5-methoxypyridin-4-yl)ethan-1-one is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological interactions. This unique structure makes it a valuable compound for various research applications.
Properties
CAS No. |
1211581-10-0 |
---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.6 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.